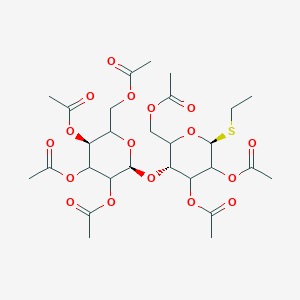
2-(3-(3-(2-Fluorophenyl)ureido)-1H-pyrazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(3-(2-Fluorophenyl)ureido)-1H-pyrazol-1-yl)acetate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a ureido linkage, and a pyrazolyl moiety, making it a versatile candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-(2-Fluorophenyl)ureido)-1H-pyrazol-1-yl)acetate typically involves the following steps:
Formation of the Ureido Intermediate: The initial step involves the reaction of 2-fluoroaniline with an isocyanate to form the corresponding ureido intermediate.
Pyrazole Formation: The ureido intermediate is then reacted with hydrazine to form the pyrazole ring.
Acetate Formation: Finally, the pyrazole derivative is esterified with acetic acid or its derivatives to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(3-(2-Fluorophenyl)ureido)-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various nucleophiles into the aromatic ring.
Applications De Recherche Scientifique
2-(3-(3-(2-Fluorophenyl)ureido)-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-(3-(2-Fluorophenyl)ureido)-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the ureido and pyrazolyl moieties can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-(4-Fluorophenyl)ureido)acetic acid
- 2-(3-(3-Chlorophenyl)ureido)acetic acid
- 2-(3-(2-Chlorophenyl)ureido)acetic acid
Uniqueness
2-(3-(3-(2-Fluorophenyl)ureido)-1H-pyrazol-1-yl)acetate is unique due to the presence of the pyrazolyl moiety, which can confer additional reactivity and binding properties compared to similar compounds. The fluorophenyl group also enhances its chemical stability and biological activity.
Propriétés
Formule moléculaire |
C12H10FN4O3- |
|---|---|
Poids moléculaire |
277.23 g/mol |
Nom IUPAC |
2-[3-[(2-fluorophenyl)carbamoylamino]pyrazol-1-yl]acetate |
InChI |
InChI=1S/C12H11FN4O3/c13-8-3-1-2-4-9(8)14-12(20)15-10-5-6-17(16-10)7-11(18)19/h1-6H,7H2,(H,18,19)(H2,14,15,16,20)/p-1 |
Clé InChI |
QZTLCVACYIVMBJ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)NC2=NN(C=C2)CC(=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


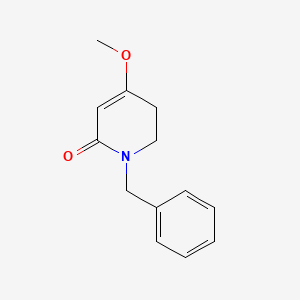
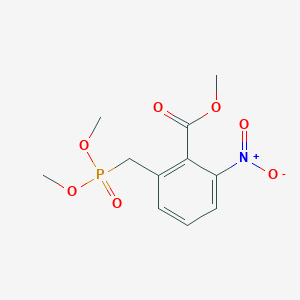

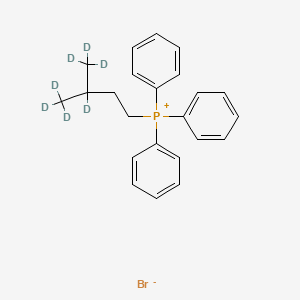

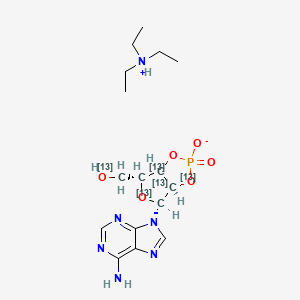
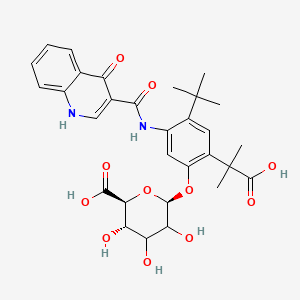

![Ethyl 2-[4-(3-hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13862070.png)

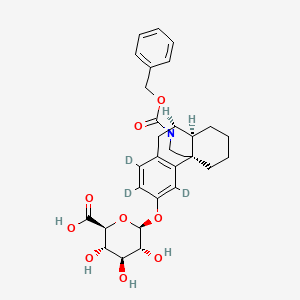
![2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13862099.png)

